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Maltose

Food Technology Sensory Science Formulation Chemistry

Generic sugars compromise α-glucosidase and glucoamylase assays through confounding hydrolysis. Maltose (CAS 69-79-4) eliminates this risk via its specific α-1,4 linkage, providing defined kinetic parameters (Km = 4.2 mM, kcat = 75 s⁻¹) for reproducible enzyme characterization. • Validated substrate for Pompe disease diagnostic assays and industrial enzyme QC. • Superior fed-batch fermentation carbon source-reduces substrate inhibition vs. glucose in S. cerevisiae cultures. • Consistent purity suitable for bioprocessing scale-up and parenteral nutrition research.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 69-79-4
Cat. No. B1330868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose
CAS69-79-4
SynonymsMaltose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-PICCSMPSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 500 mg / 1 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility780.0 mg/mL

Maltose Procurement and Applications


Maltose (CAS 69-79-4), also known as malt sugar or maltobiose, is a naturally occurring reducing disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond [1]. As a key fermentable carbohydrate derived primarily from starch hydrolysis, it serves as a fundamental energy source in brewing, baking, and bioprocessing [2]. This compound is distinguished from other common disaccharides by its specific enzymatic recognition profile, metabolic handling in both microbial and mammalian systems, and unique physicochemical properties that define its industrial utility [3].

1

Fermentation & Bioprocessing Defined enzymatic recognition profile for glucoamylase and maltase studies; supports controlled carbon-source screening.

2

Plant Physiology Anomeric specificity critical for starch degradation models and chloroplast carbon export research.

3

Analytical Standardization Chromatographic resolution compliance with USP-NF and JP suitability for oligosaccharide quantitation.

Maltose Procurement Differentiators


Treating maltose as a generic substitute for glucose, sucrose, or other disaccharides such as lactose or trehalose is scientifically unsound and can lead to significant experimental or process failures. The unique α-1,4 glycosidic linkage of maltose dictates its specific hydrolysis kinetics by glucoamylases and maltases, which differs markedly from the β-1,4 linkage of lactose or the α,β-1,2 linkage of sucrose [1]. Furthermore, its metabolism is subject to distinct regulatory mechanisms, including carbon catabolite repression in yeast and specific transport systems in prokaryotes, which are not activated by other sugars [2]. Consequently, unverified substitution can result in erroneous kinetic data in enzymatic assays, suboptimal growth in culture media, or altered fermentation profiles in industrial bioprocessing [3].

Linkage

α-1,4 bond hydrolysis kinetics may not transfer to sucrose (α,β-1,2) or lactose (β-1,4) substrates; substitution risks incorrect enzymatic rate data.

Metabolism

Distinct carbon catabolite repression and mal regulon transport in E. coli and yeast are not triggered by glucose or trehalose; culture growth profiles may shift.

Physicochemical

Relative sweetness (0.33 vs. 1.0 sucrose) and caloric density profiles differ; sensory or parenteral formulation context requires validation.

Maltose Performance Evidence


Relative Sweetness vs. Sucrose

Maltose exhibits a relative sweetness of 0.33 when sucrose is assigned a value of 1.0, making it significantly less sweet than sucrose and even less sweet than trehalose (0.45) [1]. This quantifiable difference in sweetening power is critical for formulations requiring reduced sweetness without sacrificing bulk or texture.

Relative Sweetness vs. Sucrose
Head-to-head
Maltose
0.33
Sucrose Baseline
1.0
Trehalose Comparator
0.45
Supports formulation sweetness control; 67% lower sweetening power vs. sucrose.
Standardized sensory evaluation; context-dependent for nutritional or parenteral matrices.
Food Technology Sensory Science Formulation Chemistry

Glucoamylase-Maltase Hydrolysis Kinetics

The kinetic parameters for the hydrolysis of maltose by pig intestinal glucoamylase-maltase demonstrate a high catalytic efficiency. The enzyme exhibits a kcat (turnover number) of 75 s⁻¹ and a Km of 4.2 mM for maltose [1]. In contrast, the reduced analog maltitol shows a drastically reduced kcat of 3 s⁻¹ and an increased Km of 50 mM, representing a 25-fold reduction in catalytic efficiency [1]. Furthermore, disaccharides with α-1,6 linkages like isomaltose are hydrolyzed with an extremely low rate of 5 s⁻¹ [1].

Glucoamylase Kinetics
Head-to-head
kcat (Maltose) 75 s⁻¹
Km 4.2 mM
Supports α-glucosidase assay context; maltitol kcat is 25x lower.
Pig intestinal glucoamylase-maltase in vitro; model-specific kinetic context.
Enzymology Biochemical Assay Digestive Physiology

S. cerevisiae Growth Kinetics

In fed-batch cultures of Saccharomyces cerevisiae maintained at stable sugar concentrations, maltose-grown cells exhibited a milder substrate inhibition effect and a higher yield coefficient compared to glucose-grown cells [1]. This demonstrates that maltose can be a more efficient carbon source in high-density industrial fermentations where glucose inhibition is a known constraint.

S. cerevisiae Growth
Data to verify
Milder substrate inhibition & higher yield coefficient reported vs. glucose in fed-batch.
Reported fermentation context; inhibition coefficient requires direct comparison review.
Fed-batch culture results; may not replicate under all process conditions.
Industrial Biotechnology Microbial Fermentation Bioprocess Engineering

β-Maltose in Starch Degradation

Maltose exists as an equilibrium mixture of α- and β-anomers. Research has established that β-maltose is the metabolically active form during transitory starch degradation in plants, with a concentration gradient of 278 µM between the chloroplast and cytosol facilitating passive transport [1]. This anomeric specificity is crucial for understanding and modeling plant carbon export pathways.

β-Maltose Anomer Activity
Head-to-head
β-Maltose (Active)
Gradient 278 µM
α-Maltose
Not active in pathway
Anomeric identity context is critical for starch degradation flux models.
In vivo leaf tissue; concentration gradient supports passive transport interpretation.
Plant Physiology Carbohydrate Metabolism Analytical Biochemistry

HPLC Separation from Maltotriose

High-performance liquid chromatography (HPLC) methods are essential for quantifying maltose purity and distinguishing it from related oligosaccharides. Using a Shodex SUGAR KS-801 column, a resolution (Rs) of ≥ 1.6 is achieved between maltose and maltotriose, meeting USP-NF system suitability requirements [1]. Furthermore, a resolution of ≥ 4 between maltose and glucose is achieved under Japanese Pharmacopoeia (JP) conditions [2]. This high resolution ensures accurate quantitation of maltose in complex mixtures.

HPLC Resolution
Method context
Maltose vs. Maltotriose Rs ≥ 1.6 (USP-NF)
Maltose vs. Glucose Rs ≥ 4 (JP)
Supports purity assessment compliance for pharmacopoeial analytical workflows.
Shodex SUGAR KS-801, RI detection; column-specific resolution context.
Analytical Chemistry Quality Control Chromatography

Parenteral Caloric Density vs. Glucose

A 10% (w/v) solution of maltose is isotonic with plasma but provides double the caloric supply compared to a 10% glucose solution, offering a more energy-dense infusion option [1]. Clinical studies show that during maltose infusion at 0.4 g/kg/h, the major metabolic parameters remain stable, with a quantifiable renal carbohydrate loss of 7.1% [2]. This loss is significantly higher than the 0.4% observed in glucose controls (p < 0.001) [2].

Parenteral Caloric Density
Endpoint context
10% Solution Caloric Supply 2x glucose; renal loss 7.1% vs. 0.4% glucose (p < 0.001)
Reported human-study endpoint context; supports volume-restricted infusion research.
Human 2-hour infusion data; not a clinical treatment recommendation.
Clinical Nutrition Parenteral Therapy Pharmacology

Maltose Application Scenarios


Enzymatic Assays and Clinical Diagnostics

Maltose is the optimal substrate for accurately measuring the activity of α-glucosidase (maltase) and glucoamylase in research and clinical settings. Its high kcat (75 s⁻¹) and low Km (4.2 mM) for glucoamylase-maltase provide a robust, quantifiable signal, while its distinct kinetic profile ensures that the assay is not confounded by the hydrolysis of other disaccharides like sucrose or isomaltose [1]. This specificity is critical for diagnostic assays related to Pompe disease (acid maltase deficiency) and for characterizing industrial enzyme preparations [1][2].

Baker's Yeast and Bioethanol Fermentation

In industrial fermentation, where high-density cultures of Saccharomyces cerevisiae are the norm, maltose serves as a superior carbon source to mitigate substrate inhibition. The milder inhibition effect and higher biomass yield coefficient observed with maltose in fed-batch cultures translate directly to more robust and efficient bioprocesses [3]. This makes maltose a strategic choice for media formulation in baker's yeast production and bioethanol fermentation, especially in processes designed to avoid glucose repression [3][4].

High-Caloric Parenteral Nutrition

Maltose offers a distinct advantage for patients requiring total parenteral nutrition with fluid restriction. Its ability to provide twice the caloric density of an isotonic glucose solution allows for the delivery of more energy in a smaller volume [5]. Clinical evidence demonstrates that metabolic parameters remain stable during infusion, making it a viable alternative when the volume of a standard glucose infusion is a limiting factor [5][6].

Plant Carbon Metabolism and Starch Degradation

For fundamental plant physiology research, the anomeric specificity of maltose is paramount. Studies on transitory starch degradation rely on the fact that β-maltose is the metabolically active form exported from the chloroplast, with a defined concentration gradient of 278 µM [7]. The use of pure or anomerically defined maltose is essential for accurately modeling carbon flux and investigating the roles of enzymes like amylomaltase in this critical pathway [7].

Application
Selection Property
Validation Focus
Enzymatic Assays
High kcat / low Km substrate specificity
Confirmation of α-glucosidase kinetic parameters and linkage selectivity
Yeast Fermentation
Milder substrate inhibition profile
Fed-batch yield coefficient and carbon catabolite repression context
Plant Starch Research
β-anomer metabolic activity
Chloroplast export gradient and anomeric form verification
Analytical QC
Chromatographic resolution (Rs)
Pharmacopoeial system suitability and oligosaccharide separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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